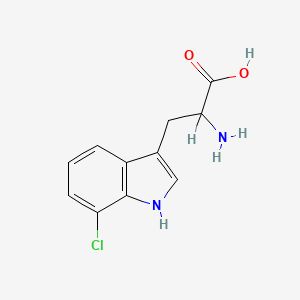

7-Chlorotryptophan

Descripción

Propiedades

IUPAC Name |

2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFGLHRDFQKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153-97-9 | |

| Record name | 7-Chlorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Discovery and Synthesis of 7-Chlorotryptophan: A Technical Guide

Introduction

7-Chlorotryptophan is a halogenated derivative of the essential amino acid tryptophan, characterized by a chlorine atom at the 7th position of the indole ring.[1] This modification, while seemingly minor, imparts unique chemical and biological properties to the molecule, making it a subject of interest for researchers in medicinal chemistry, biochemistry, and drug development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of this compound, with a focus on the enzymatic and chemical methodologies for its production.

Physicochemical Properties

This compound is a non-proteinogenic α-amino acid with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C11H11ClN2O2 | [1] |

| Molecular Weight | 238.67 g/mol | [1] |

| IUPAC Name | 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | [1] |

| CAS Number | 153-97-9 | [1] |

Enzymatic Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is through enzymatic halogenation, utilizing a class of enzymes known as flavin-dependent halogenases (FDHs). These enzymes offer high regioselectivity, meaning they specifically target a particular position on the substrate molecule.

Key Enzymes: Tryptophan 7-Halogenases

Tryptophan 7-halogenases, such as RebH and PrnA, are instrumental in the biosynthesis of this compound.[2] These enzymes are found in various organisms and play a crucial role in the production of halogenated natural products.[2][3]

Signaling Pathway and Catalytic Mechanism

The enzymatic halogenation of tryptophan is a complex process that requires several key components: the halogenase enzyme, a flavin reductase, flavin adenine dinucleotide (FAD), reduced nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), oxygen, and a halide salt (e.g., NaCl).[2]

The proposed mechanism involves the following steps:

-

FAD Reduction: The flavin reductase utilizes NADH or NADPH to reduce FAD to its active form, FADH2.

-

Peroxyflavin Formation: FADH2 reacts with molecular oxygen to form a peroxyflavin intermediate.

-

Hypohalous Acid Generation: The peroxyflavin intermediate reacts with a chloride ion (Cl-) to produce hypochlorous acid (HOCl) within the enzyme's active site.

-

Electrophilic Aromatic Substitution: The generated HOCl is then guided through a tunnel within the enzyme to the tryptophan substrate, where it acts as an electrophile, leading to the regioselective chlorination at the 7-position of the indole ring.[4]

Experimental Protocol: Enzymatic Synthesis

A general protocol for the enzymatic synthesis of this compound can be adapted from various studies on tryptophan halogenases.

Materials:

-

Tryptophan 7-halogenase (e.g., purified RebH or PrnA)

-

Flavin reductase

-

L-Tryptophan

-

NADH or NADPH

-

Flavin adenine dinucleotide (FAD)

-

Sodium chloride (NaCl)

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

Reaction vessel

-

Incubator/shaker

Procedure:

-

Prepare a reaction mixture containing L-tryptophan, NADH or NADPH, FAD, and NaCl in the appropriate buffer.

-

Initiate the reaction by adding the tryptophan 7-halogenase and flavin reductase to the mixture.

-

Incubate the reaction at a controlled temperature (typically 25-37°C) with gentle agitation for a specified period (e.g., several hours to overnight).

-

Monitor the reaction progress using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, terminate the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

Purify the this compound from the reaction mixture using chromatographic methods (e.g., ion-exchange or reverse-phase chromatography).

Chemical Synthesis of this compound

While enzymatic methods are highly specific, chemical synthesis offers an alternative route for producing this compound and its analogs. Chemical synthesis can be advantageous for large-scale production and for creating derivatives with modifications not accessible through enzymatic routes.

General Synthetic Strategy

A common approach for the chemical synthesis of chlorinated tryptophan derivatives involves the direct chlorination of a protected tryptophan precursor.

Experimental Protocol: Chemical Synthesis (General)

The following is a generalized protocol for the chemical synthesis of a chloro-tryptophan derivative, which can be adapted for this compound.

Materials:

-

Protected L-tryptophan (e.g., N-Boc-L-tryptophan)

-

Chlorinating agent (e.g., N-chlorosuccinimide, NCS)

-

Anhydrous solvent (e.g., dichloromethane, DCM; or tetrahydrofuran, THF)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel with stirring

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve the protected L-tryptophan in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to a specific temperature (e.g., 0°C or -78°C) to control the reaction rate and selectivity.

-

Slowly add the chlorinating agent to the reaction mixture with vigorous stirring.

-

Allow the reaction to proceed for a set amount of time, monitoring its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate).

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired chlorinated tryptophan derivative.

-

Remove the protecting group to yield the final this compound product.

Quantitative Data

Enzymatic Synthesis Yields

The yield of this compound from enzymatic synthesis can vary depending on the specific enzyme, reaction conditions, and substrate concentrations.

| Enzyme | Substrate | Product | Yield (%) | Reference |

| RebH | L-Tryptophan | 7-Chloro-L-tryptophan | Varies | [2] |

| PrnA | L-Tryptophan | 7-Chloro-L-tryptophan | Varies | [2] |

Spectroscopic Data

Characterization of this compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Technique | Key Observations |

| ¹H NMR | Characteristic shifts for the protons on the indole ring and the amino acid backbone, with the chlorine substitution affecting the chemical shifts of adjacent protons. |

| ¹³C NMR | Distinct chemical shifts for the carbon atoms, with the carbon atom bonded to chlorine showing a characteristic shift. |

| Mass Spec | A molecular ion peak corresponding to the mass of this compound (m/z ~238.05), with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). |

Biological Activity and Applications

Halogenated tryptophans, including this compound, have garnered interest for their potential biological activities and applications in drug development and protein engineering.

Antimicrobial and Cytotoxic Effects

Some halogenated compounds exhibit antimicrobial and cytotoxic properties. The introduction of a chlorine atom can alter the electronic properties and steric profile of the tryptophan molecule, potentially leading to interactions with biological targets. Further research is needed to fully elucidate the specific antimicrobial and cytotoxic effects of this compound.

Protein Engineering

This compound can be incorporated into proteins using genetic code expansion techniques.[2] This allows for the site-specific introduction of this non-canonical amino acid, enabling the creation of proteins with novel structures and functions. The halogen atom can serve as a useful probe for studying protein structure and dynamics using techniques like X-ray crystallography and NMR.

Conclusion

The discovery and synthesis of this compound, particularly through highly regioselective enzymatic methods, have opened up new avenues for research in biocatalysis, medicinal chemistry, and protein engineering. The ability to produce this and other halogenated amino acids provides valuable tools for developing novel therapeutic agents and for designing proteins with enhanced or altered functions. Future research will likely focus on optimizing both enzymatic and chemical synthesis routes, further exploring the biological activities of this compound, and expanding its applications in various scientific fields.

References

- 1. This compound | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan 7-halogenase (PrnA) structure suggests a mechanism for regioselective chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of 7-Chlorotryptophan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical and physical properties of 7-chlorotryptophan, a halogenated derivative of the essential amino acid tryptophan. This compound serves as a valuable building block in the synthesis of bioactive molecules and as a research tool for studying tryptophan metabolism.[1] The introduction of a chlorine atom at the 7-position of the indole ring imparts unique characteristics that are explored herein.

Chemical Identity and Physical Properties

This compound is classified as a non-proteinogenic alpha-amino acid and a chloroindole.[2] Its core structure consists of an indole ring substituted with a chlorine atom at the 7-position, attached to an alanine side chain. It exists as different isomers, with 7-Chloro-L-tryptophan and 7-Chloro-D-tryptophan being common enantiomers.[3][4]

Table 1: Physical and Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | [2] |

| CAS Number | 153-97-9 (DL-isomer)[2][5]; 73945-46-7 (L-isomer)[3][6] | [2][3][5][6] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2][6] |

| Molecular Weight | 238.67 g/mol | [2][3][6] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |

| InChI | InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) | [2] |

| InChIKey | DMQFGLHRDFQKNR-UHFFFAOYSA-N |[2] |

Table 2: Physicochemical Properties

| Property | Value | Source / Notes |

|---|---|---|

| Melting Point | 290-291 °C | [3] |

| Boiling Point | 476.9 ± 45.0 °C | [3] (Predicted) |

| Density | 1.474 ± 0.06 g/cm³ | [3] (Predicted) |

| Appearance | White to Pale Yellow Solid | [3] |

| pKa | 2.21 ± 0.10 | [3] (Predicted) |

| LogP | -0.4 / -1.06 | [2] (Predicted) |

| Topological Polar Surface Area | 79.1 Ų | [2] |

| Solubility | Slightly soluble in water (with heating), slightly soluble in aqueous acid, very slightly soluble in methanol. | [3] |

| Stability | Hygroscopic. |[3] |

Spectroscopic Properties

Table 3: Expected Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring (shifted due to the chloro-substituent), the α-proton, β-protons of the alanine side chain, and the amine protons. |

| ¹³C NMR | Resonances for the indole ring carbons (with shifts influenced by the chlorine atom), the α-carbon, β-carbon, and the carboxyl carbon. The PubChem entry indicates the availability of a ¹³C NMR spectrum.[2] |

| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching (amine and indole), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C-H stretching (aromatic and aliphatic), and C-Cl stretching.[8][10][11] The N-H stretch for the indole ring is typically observed around 3400 cm⁻¹.[8] |

| Mass Spectrometry (MS) | The exact mass is 238.0509053 Da.[2] Electrospray ionization (ESI) may induce fragmentation, a common characteristic for tryptophan derivatives.[12] Analysis by LC-MS/MS is a standard method for quantifying tryptophan metabolites.[13] |

Biological Role and Chemical Reactivity

This compound is a key intermediate in the biosynthesis of several complex natural products, including the antibiotic pyrrolnitrin.[14] Its formation is often catalyzed by a class of flavin-dependent halogenase enzymes.

The regioselective chlorination of tryptophan at the 7-position is a sophisticated biochemical process. The enzyme Tryptophan 7-halogenase (e.g., PrnA) catalyzes this reaction.[15] The enzyme binds L-tryptophan and a chloride ion. Using FADH₂ and molecular oxygen, it generates a highly reactive chlorine species (hypochlorous acid, HOCl) in a controlled manner, which then performs an electrophilic aromatic substitution on the indole ring specifically at the C7 position.[15]

Caption: Enzymatic biosynthesis of 7-Chloro-L-Tryptophan via Tryptophan 7-Halogenase.

This compound has demonstrated antibacterial properties, inhibiting bacterial growth by interfering with protein synthesis. This biological activity is attributed to the presence of the chloro group.

Experimental Protocols

While a specific protocol for this compound was not detailed in the provided results, a general procedure for the synthesis of a similar compound, 6-chloro-L-tryptophan, can be adapted. This method involves a two-step enzymatic resolution process.

Objective: To synthesize enantiomerically pure 7-chloro-L-tryptophan.

Methodology:

-

N-Acetylation: 7-Chloroindole is reacted with L-serine and acetic anhydride in acetic acid to produce N-acetyl-7-chloro-D,L-tryptophan.[16] The reaction is typically stirred at an elevated temperature (e.g., 73°C) for several hours.[16]

-

Enzymatic Resolution: The racemic N-acetyl-7-chloro-D,L-tryptophan is dissolved in a phosphate buffer (e.g., pH 8.0). An acylase enzyme (e.g., Acylase I) is added to the mixture.[16] This enzyme selectively hydrolyzes the acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer untouched.

-

Separation and Purification: The reaction mixture is heated to deactivate the enzyme and then filtered. The pH of the filtrate is adjusted to ~3 with HCl, which precipitates the N-acetyl-7-chloro-D-tryptophan. The aqueous layer, containing the desired 7-chloro-L-tryptophan, can then be separated and purified, often by lyophilization or chromatography.[16]

Objective: To confirm the identity and purity of a synthesized this compound sample.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR): A small amount of the sample is dissolved in an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆). The solution is transferred to an NMR tube and analyzed using a high-field NMR spectrometer to obtain ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy: A solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. The sample is then placed in an FT-IR spectrometer to obtain the absorption spectrum.[11][17]

-

Mass Spectrometry (MS): The sample is dissolved in a suitable solvent mixture, such as water/acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization. The solution is then injected into a liquid chromatography-mass spectrometry (LC-MS) system for accurate mass determination and fragmentation analysis.[18]

Safety and Handling

This compound requires careful handling in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use.[19][20]

Table 4: GHS Hazard Information

| Category | Information |

|---|---|

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) |

| Precautionary Statements | P260 (Do not breathe dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell). |

Source:. Note that hazard classifications can vary by supplier and isomer.

Handling and Storage:

-

Handling: Use in a well-ventilated area.[19] Avoid generating dust.[19] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[19]

-

Storage: Store in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light.[3] Some suppliers recommend room temperature storage.[6] Always follow the specific storage conditions provided by the supplier.

References

- 1. CAS 153-97-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-CHLORO-L-TRYPTOPHAN CAS#: 73945-46-7 [m.chemicalbook.com]

- 4. 7-Chloro-D-tryptophan | C11H11ClN2O2 | CID 16741255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 153-97-9 [chemicalbook.com]

- 6. goldbio.com [goldbio.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. compoundchem.com [compoundchem.com]

- 12. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. Plasma tryptophan pathway metabolites quantified by liquid chromatography-tandem mass spectrometry as biomarkers in neuroendocrine tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

Unveiling 7-Chlorotryptophan: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Immediate Release

[City, State] – December 24, 2025 – Researchers, scientists, and drug development professionals now have access to a definitive resource on 7-chlorotryptophan, a halogenated derivative of the essential amino acid tryptophan. This in-depth technical guide provides a thorough examination of its natural occurrence, biosynthetic pathways, and methods for its isolation and quantification.

This compound, a non-proteinogenic amino acid, has garnered significant interest within the scientific community due to its role as a precursor to a variety of bioactive secondary metabolites, including the potent antifungal agent, pyrrolnitrin. Understanding its natural sources and the enzymatic processes that govern its formation is crucial for harnessing its potential in pharmaceutical and biotechnological applications.

This guide reveals that the primary natural sources of this compound are microorganisms, particularly bacteria of the Pseudomonas genus. The biosynthesis is chiefly accomplished through the action of a class of enzymes known as tryptophan 7-halogenases.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound primarily found in bacteria. Species such as Pseudomonas pyrrocinia and Pseudomonas aureofaciens have been identified as producers of this chlorinated amino acid.[1] It serves as a key intermediate in the biosynthesis of more complex natural products.

The formation of this compound from L-tryptophan is catalyzed by the enzyme L-tryptophan 7-halogenase (EC 1.14.19.9), with common examples being PrnA and RebH.[2] This enzymatic reaction is dependent on a reduced flavin adenine dinucleotide (FADH₂) cofactor and molecular oxygen.[2][3] The proposed mechanism involves the formation of a flavin hydroperoxide which then reacts with a chloride ion to generate a hypohalous acid equivalent. This reactive species is then channeled through a tunnel within the enzyme to the bound tryptophan substrate, ensuring regioselective chlorination at the 7-position of the indole ring.[3][4][5][6]

Quantitative Analysis

The production of this compound has been quantified in various biotransformation systems. In a cell-free system designed for the co-production of this compound and indole pyruvic acid, yields of up to 170 mg/L of this compound were achieved within 6 hours.[7] In a whole-cell biotransformation setup, the synthesis of this compound was reported to be 110 mg/L.[7]

| Production System | Organism/Setup | Product Concentration | Reference |

| Whole-Cell Biotransformation | Recombinant E. coli | 110 mg/L | [7] |

| Cell-Free Biotransformation | L-amino acid deaminase & Halogenase | 170 mg/L | [7] |

Experimental Protocols

Isolation and Purification of this compound from Bacterial Culture

A general workflow for the isolation and purification of this compound from a bacterial culture, such as Pseudomonas fluorescens, involves several key steps. The following is a representative protocol:

-

Cultivation: Grow the producing bacterial strain in a suitable fermentation medium supplemented with a chloride source.

-

Cell Lysis and Extraction: After an appropriate incubation period, harvest the cells by centrifugation. The supernatant can be subjected to extraction, or the cells can be lysed to release intracellular products. Extraction is typically performed using a solvent such as ethyl acetate.

-

Chromatographic Separation: The crude extract is then subjected to chromatographic techniques for purification. This may involve:

-

Solid-Phase Extraction (SPE): To concentrate the compound and remove interfering substances.

-

Column Chromatography: Using silica gel or other stationary phases to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used for the final purification of tryptophan and its derivatives.[8]

-

-

Quantification: The concentration of this compound can be determined using HPLC with a UV or fluorescence detector. A standard curve is generated using a purified this compound standard.[8][9]

Enzymatic Synthesis of this compound

An in-vitro enzymatic synthesis of this compound can be performed using purified tryptophan 7-halogenase and a flavin reductase system.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing L-tryptophan, a chloride salt (e.g., NaCl), purified tryptophan 7-halogenase, a flavin reductase, FAD, and a reducing agent such as NADH or NADPH.

-

Incubation: Incubate the reaction mixture at an optimal temperature and pH for the enzymes.

-

Reaction Monitoring and Product Analysis: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of this compound.[9]

Visualizations

Biological Significance

The primary known biological role of this compound is as a biosynthetic precursor to other secondary metabolites. For instance, in Pseudomonas fluorescens, it is a key building block in the pathway leading to the production of the antifungal compound pyrrolnitrin. While direct signaling roles for this compound have not been extensively documented, its incorporation into more complex molecules underscores its importance in microbial chemical ecology and defense mechanisms. Tryptophan itself is a precursor to various signaling molecules in many organisms, and its halogenation likely represents a strategy to generate novel bioactive compounds.[10]

This technical guide serves as a foundational document for researchers investigating halogenated natural products, offering a centralized source of information on the natural occurrence, biosynthesis, and analysis of this compound. The provided protocols and diagrams are intended to facilitate further research and development in this exciting field.

References

- 1. The metabolism of tryptophan and this compound in Pseudomonas pyrrocinia and Pseudomonas aureofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]

- 3. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. esrf.fr [esrf.fr]

- 6. researchgate.net [researchgate.net]

- 7. Co-production of 7-chloro-tryptophan and indole pyruvic acid based on an efficient FAD/FADH2 regeneration system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Initial Studies and Characterization of 7-Chlorotryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorotryptophan is a halogenated derivative of the essential amino acid L-tryptophan, distinguished by a chlorine atom at the 7-position of the indole ring.[1] This non-proteinogenic amino acid is a subject of growing interest in biochemical research and pharmaceutical development due to its role as a key intermediate in the biosynthesis of certain natural products and its potential as a building block for novel bioactive compounds.[2] This technical guide provides a comprehensive overview of the initial studies and characterization of this compound, detailing its physicochemical properties, synthesis methodologies, biological significance, and the experimental protocols used for its study.

Physicochemical Properties

The fundamental physicochemical properties of this compound (both the L-isomer and the DL-racemic mixture) are summarized below. These data are crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][3] |

| Molecular Weight | 238.67 g/mol | [1][3] |

| CAS Number | 73945-46-7 (L-isomer)[4], 153-97-9 (DL-isomer)[3] | |

| IUPAC Name | (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | [4] |

| Melting Point | 290-291 °C | [1] |

| Boiling Point (Predicted) | 476.9 ± 45.0 °C | [1] |

| Density (Predicted) | 1.474 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.21 ± 0.10 | [1] |

| Solubility | Slightly soluble in aqueous acid and heated water; very slightly soluble in methanol. | [1] |

| Appearance | White to pale yellow solid. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through both enzymatic and chemical methods. The enzymatic route offers high regioselectivity, while chemical synthesis provides a more traditional laboratory approach.

Enzymatic Synthesis

The primary biological route to this compound is catalyzed by the enzyme Tryptophan 7-halogenase (PrnA) , a flavin-dependent halogenase found in bacteria such as Pseudomonas fluorescens.[5][6] This enzyme facilitates the regioselective chlorination of L-tryptophan at the C7 position of the indole ring.[5]

The catalytic cycle begins with the reduction of the flavin adenine dinucleotide (FAD) cofactor to FADH₂ by a flavin reductase.[7] FADH₂ then reacts with molecular oxygen to form a C4a-peroxyflavin intermediate.[] In the presence of a chloride ion (Cl⁻), this intermediate decomposes to generate hypochlorous acid (HOCl) and hydroxylated FAD.[5][] The highly reactive HOCl is then channeled through a 10 Å-long tunnel within the enzyme to the tryptophan-binding site, preventing its diffusion into the solvent.[5][9] At the active site, HOCl is activated and participates in an electrophilic aromatic substitution reaction with the tryptophan substrate, specifically at the 7-position, to yield 7-chloro-L-tryptophan.[5][]

Caption: Enzymatic synthesis of this compound.

Chemical Synthesis

While a specific, detailed protocol for the de novo chemical synthesis of this compound is not extensively documented in readily available literature, methods for synthesizing analogous chlorinated tryptophan derivatives, such as 6-chloro-L-tryptophan, have been published. These protocols typically involve a multi-step process starting from a commercially available chlorinated indole. A representative procedure is provided in the Experimental Protocols section. The general strategy involves the reaction of the substituted indole with a protected serine derivative, followed by deprotection and resolution steps to obtain the desired enantiomer.

Biological Activity and Mechanism of Action

Role in Natural Product Biosynthesis

This compound is a crucial precursor in the biosynthesis of the antifungal and antibacterial compound pyrrolnitrin , which is produced by several species of Pseudomonas bacteria.[] The chlorination of tryptophan to this compound is the initial and rate-limiting step in this biosynthetic pathway.

Antimicrobial Activity

While this compound is a precursor to an antimicrobial agent, specific data on its intrinsic antimicrobial activity, such as Minimum Inhibitory Concentration (MIC) values, are not widely reported in the literature. Further investigation is required to characterize its potential direct effects on microbial growth. A generalized protocol for determining MIC is provided in the Experimental Protocols section.

Interaction with Indoleamine 2,3-Dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan catabolism and a significant target in cancer immunotherapy due to its immunosuppressive functions.[3][10] Many tryptophan analogs act as competitive inhibitors of IDO1.[] However, there is currently no substantial evidence in the reviewed literature to suggest that this compound is a potent inhibitor of IDO1. Numerous selective IDO1 inhibitors have been developed, with IC50 values in the nanomolar range, but this compound is not typically listed among them.[3][10] This suggests that the 7-chloro substitution may not confer significant inhibitory activity against this enzyme.

Caption: Tryptophan catabolism via IDO1.

Spectroscopic Characterization

The structural elucidation and characterization of this compound rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the amino acid backbone (α-proton and β-protons) and the aromatic protons of the indole ring. The substitution at the 7-position will influence the chemical shifts and coupling patterns of the remaining aromatic protons (H4, H5, H6) compared to unsubstituted tryptophan.

-

¹³C NMR: The carbon NMR spectrum will provide signals for all 11 carbon atoms. The C7 signal will be directly affected by the attached chlorine atom, and other carbon resonances in the indole ring will also show shifts due to the electronic effect of the halogen.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of amino acids. The mass spectrum of this compound would show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the loss of the carboxylic acid group and fragmentation of the amino acid side chain.

Experimental Protocols

Representative Chemical Synthesis of a Chlorinated Tryptophan Derivative (6-chloro-L-tryptophan)

This protocol is adapted from a known synthesis of 6-chloro-L-tryptophan and illustrates the general steps that could be modified for the synthesis of the 7-chloro isomer.[11]

-

N-Acetylation of 6-Chloro-D,L-tryptophan:

-

Dissolve 6-chloroindole (1 eq) and L-serine (2 eq) in acetic acid.

-

Add acetic anhydride (10 eq) and stir the mixture at 73 °C for 4 hours under an inert atmosphere (e.g., Argon).

-

Concentrate the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Dry the combined organic layers over sodium sulfate and evaporate the solvent to yield crude Nα-acetyl-6-chloro-D,L-tryptophan.

-

-

Enzymatic Resolution:

-

Dissolve the crude Nα-acetyl-6-chloro-D,L-tryptophan in a pH 8.0 phosphate buffer containing 1 mM CoCl₂.

-

Add Acylase I and stir at 37 °C for 24 hours, maintaining the pH at 8.0 with LiOH.

-

Heat the mixture to 60 °C for 5 minutes to deactivate the enzyme, then cool and filter.

-

Acidify the filtrate to pH ~3 with HCl and extract with ethyl acetate to remove the unreacted N-acetyl-6-chloro-D-tryptophan.

-

The aqueous layer, containing 6-chloro-L-tryptophan, can be lyophilized.

-

-

Purification and Protection (if required for further synthesis):

-

The resulting 6-chloro-L-tryptophan can be further purified by chromatography.

-

For peptide synthesis, the amino group is typically protected (e.g., with Fmoc-OSu).

-

Determination of Minimum Inhibitory Concentration (MIC)

This is a generalized protocol for determining the antimicrobial activity of a compound.[12]

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Dilute the culture to a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive control wells (bacteria in broth without the compound) and negative control wells (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

-

Caption: Workflow for this compound characterization.

Conclusion and Future Perspectives

This compound is a halogenated amino acid with well-characterized physicochemical properties and a highly specific enzymatic synthesis pathway. Its primary known biological role is as a precursor to the antibiotic pyrrolnitrin. While its potential as a direct antimicrobial agent or as an inhibitor of key metabolic enzymes like IDO1 is not yet established, its unique structure makes it a valuable tool for biochemical research and a potential building block in synthetic chemistry and drug discovery. Future research should focus on quantifying its intrinsic biological activities, exploring its incorporation into peptides and other macromolecules, and developing efficient and scalable chemical synthesis routes. The detailed characterization of this and other halogenated tryptophans will continue to provide valuable insights into natural product biosynthesis and open new avenues for the development of novel therapeutic agents.

References

- 1. This compound | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112062705A - Synthesis method of 7-methyltryptophan - Google Patents [patents.google.com]

- 3. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Tryptophan(73-22-3) 13C NMR [m.chemicalbook.com]

- 10. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 12. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]

Unveiling the Molecular Signature of 7-Chlorotryptophan: A Spectroscopic Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and analytical characteristics of modified amino acids is paramount. This technical guide provides an in-depth look at the spectroscopic data of 7-Chlorotryptophan, a halogenated derivative of the essential amino acid tryptophan. By examining its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we can elucidate its unique molecular fingerprint, crucial for its application in various research and development endeavors.

Introduction to this compound

This compound is a synthetic amino acid where a chlorine atom is substituted at the 7th position of the indole ring of tryptophan. This modification significantly influences the electronic properties and steric profile of the molecule, potentially altering its biological activity and making it a valuable tool in drug discovery and protein engineering. Accurate spectroscopic data is the cornerstone for confirming its identity, purity, and for studying its interactions in biological systems.

Spectroscopic Data Analysis

The primary techniques for the structural characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR provides detailed information about the carbon-hydrogen framework, while MS confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative.

¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule, offering a detailed map of the carbon skeleton. The PubChem entry for 7-chloro-L-tryptophan (CID 3081936) indicates the availability of ¹³C NMR data, which is crucial for structural verification.[1]

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Carboxyl) | ~170-175 |

| Cα (Alpha-carbon) | ~55-60 |

| Cβ (Beta-carbon) | ~27-32 |

| C2 (Indole) | ~122-127 |

| C3 (Indole) | ~108-112 |

| C3a (Indole) | ~127-132 |

| C4 (Indole) | ~118-122 |

| C5 (Indole) | ~119-124 |

| C6 (Indole) | ~121-126 |

| C7 (Indole) | ~115-120 (Attached to Cl) |

| C7a (Indole) | ~135-140 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

¹H NMR Spectral Data:

While specific experimental ¹H NMR data for this compound was not found in the immediate search, the expected proton signals can be predicted based on the structure and data from similar halogenated tryptophan derivatives. The aromatic protons on the indole ring will show characteristic splitting patterns, and their chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom. The protons of the amino acid backbone (α-H and β-H₂) will also exhibit distinct signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, Electrospray Ionization (ESI) is a common method for generating molecular ions.

The molecular formula of this compound is C₁₁H₁₁ClN₂O₂.[1] This gives a monoisotopic mass of approximately 238.051 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak for the heavier chlorine isotope, ³⁷Cl. Natural chlorine consists of approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion (M) peak.

Expected Mass Spectrum Features:

| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity |

| [M+H]⁺ (with ³⁵Cl) | ~239.059 | 100% |

| [M+H]⁺ (with ³⁷Cl) | ~241.056 | ~32% |

The fragmentation pattern of tryptophan derivatives in mass spectrometry often involves the loss of the carboxyl group or cleavage of the side chain.[2] For this compound, characteristic fragments would include the indolic moiety with the chlorine atom attached.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol (General for Amino Acids)

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent can affect the chemical shifts.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C. The spectral width is usually 0-200 ppm.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry Protocol (General for Tryptophan Derivatives)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion and Ionization: Introduce the sample into the ESI source at a constant flow rate. The applied high voltage will generate a fine spray of charged droplets.

-

Mass Analysis: As the solvent evaporates, gaseous ions are formed and transferred into the mass analyzer. Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks (including the isotopic peak for ³⁷Cl) and any significant fragment ions.

Workflow for Spectroscopic Analysis

The logical flow of experiments for the spectroscopic characterization of this compound can be visualized as follows:

Conclusion

The spectroscopic data of this compound, particularly its NMR and MS spectra, provide a definitive means of its identification and characterization. The presence of the chlorine atom introduces unique features in both spectra, which are invaluable for confirming its structure and assessing its purity. For researchers in drug development and related scientific fields, a thorough understanding and application of these spectroscopic techniques are essential for the successful utilization of this and other modified amino acids in their work.

References

7-Chlorotryptophan: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorotryptophan is a halogenated derivative of the essential amino acid L-tryptophan. As a non-proteinogenic amino acid, it serves as a valuable chiral building block in the synthesis of complex pharmaceutical compounds and as a tool for studying tryptophan metabolism and its derivatives.[1] The introduction of a chlorine atom at the 7-position of the indole ring imparts unique physicochemical properties that can influence biological activity, making it a compound of significant interest in drug discovery and biochemical research. This technical guide provides an in-depth overview of this compound, including its chemical identity, synthesis, and its role in experimental research and drug development.

Chemical and Physical Properties

This compound is a solid, white to pale yellow, hygroscopic compound.[2] Its properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | [3] |

| CAS Number | 73945-46-7 (L-isomer) | [2] |

| 153-97-9 (DL-racemic mixture) | [3][4] | |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2][3] |

| Molecular Weight | 238.67 g/mol | [2][3] |

| Melting Point | 290-291 °C | [2] |

| Boiling Point | 476.9 ± 45.0 °C (Predicted) | [2] |

| Density | 1.474 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.21 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in aqueous acid and water (with heating), very slightly soluble in methanol. | [2] |

| Storage | Store at 2–8 °C under inert gas (nitrogen or argon). | [2] |

Synthesis of 7-Chloro-L-tryptophan

The regioselective synthesis of 7-Chloro-L-tryptophan is most effectively achieved through enzymatic catalysis, utilizing the flavin-dependent enzyme Tryptophan 7-halogenase (PrnA). This enzyme facilitates the chlorination of L-tryptophan at the C7 position of the indole ring.

Enzymatic Synthesis Workflow

References

Crystal Structure of Tryptophan 7-Halogenase with 7-Chlorotryptophan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the flavin-dependent tryptophan 7-halogenase (PrnA) in complex with its product, 7-chlorotryptophan. The structural insights derived from this complex are crucial for understanding the mechanism of regioselective halogenation, a key process in the biosynthesis of many pharmaceutically important natural products. This document summarizes the key quantitative data, details the experimental protocols for structure determination, and visualizes the proposed catalytic mechanism and experimental workflow.

Data Presentation

The crystallographic data for the tryptophan 7-halogenase PrnA in complex with this compound provides high-resolution insights into the enzyme's active site and the binding of its product. The key quantitative data from the X-ray diffraction analysis are summarized in the tables below.

Table 1: Crystallographic Data for PrnA in Complex with this compound (PDB ID: 2AR8)

| Parameter | Value | Reference |

| PDB ID | 2AR8 | [1] |

| Resolution (Å) | 2.20 | [2] |

| Space Group | P 1 21 1 | [2] |

| Unit Cell Dimensions (Å) | a=50.2, b=96.0, c=58.5, α=90, β=99.8, γ=90 | [2] |

| R-work | 0.172 | [2] |

| R-free | 0.217 | [2] |

| Number of Molecules per ASU | 1 | [1] |

Table 2: Macromolecule and Ligand Information (PDB ID: 2AR8)

| Component | Chain ID | Residue Count | Description |

| Tryptophan 7-halogenase PrnA | A | 517 | The enzyme responsible for the regioselective chlorination of tryptophan. |

| Flavin-adenine dinucleotide (FAD) | A | 1 | A redox cofactor essential for the halogenation reaction. |

| This compound | A | 1 | The product of the enzymatic reaction. |

| Chloride ion | A | 1 | The halide substrate. |

Structural Insights

The crystal structure of PrnA with this compound reveals a monomeric enzyme with two distinct modules: a flavin-binding module and a substrate-binding module.[3][4] A notable feature is a 10 Å-long tunnel that separates the FAD cofactor from the bound this compound.[3][5] This structural arrangement strongly suggests a mechanism where a reactive chlorinating species, generated at the FAD site, travels through the tunnel to the substrate-binding site for the regioselective halogenation to occur.[3][5][6] The interactions between the this compound and the protein are essentially identical to those observed for the substrate, tryptophan.[7]

Experimental Protocols

The determination of the crystal structure of PrnA with this compound involved several key experimental steps, from protein expression and purification to crystallization and X-ray diffraction data collection.

Protein Expression and Purification

-

Gene Expression: The gene encoding tryptophan 7-halogenase (PrnA) from Pseudomonas fluorescens was cloned into an appropriate expression vector and transformed into an Escherichia coli expression host.

-

Cell Culture and Induction: The E. coli cells were grown in a suitable culture medium at 37°C to an optimal cell density. Protein expression was then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Clarification: The cells were harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate was then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The soluble fraction containing the His-tagged PrnA was loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column was washed extensively to remove unbound proteins.

-

Tag Cleavage and Further Purification: The affinity tag was cleaved using a specific protease. The protein was further purified using size-exclusion chromatography to obtain a highly pure and homogeneous sample.

Crystallization

-

Complex Formation: Purified PrnA was incubated with a molar excess of this compound to ensure the formation of the enzyme-product complex.[7]

-

Crystallization Screening: The PrnA-7-chlorotryptophan complex was subjected to extensive crystallization screening using various commercially available and in-house prepared screens. The vapor diffusion method, in either sitting-drop or hanging-drop format, was employed.

-

Crystal Optimization: Initial crystal hits were optimized by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Cryoprotection: Before X-ray data collection, the crystals were transferred to a cryoprotectant solution (typically containing a high concentration of glycerol or other cryoprotectants) to prevent ice formation during flash-cooling in liquid nitrogen.

Data Collection and Structure Determination

-

X-ray Diffraction: Diffraction data were collected from a single, flash-cooled crystal at a synchrotron radiation source.[8]

-

Data Processing: The diffraction images were processed, integrated, and scaled using standard crystallographic software packages.

-

Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined structure of PrnA as a search model. The initial model was then refined against the experimental data, and the this compound molecule was built into the electron density map.

Visualizations

Proposed Catalytic Mechanism of Tryptophan 7-Halogenase

Caption: Proposed catalytic cycle of tryptophan 7-halogenase.

Experimental Workflow for Structure Determination

Caption: Experimental workflow for structure determination.

References

- 1. rcsb.org [rcsb.org]

- 2. The Structure of Tryptophan 7-Halogenase (PrnA) Suggests a Mechanism for Regioselective Chlorination [esrf.fr]

- 3. Tryptophan 7-halogenase (PrnA) structure suggests a mechanism for regioselective chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput Protein Purification and Quality Assessment for Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of crystallization data in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.csic.es [digital.csic.es]

Metabolism of 7-Chlorotryptophan in Pseudomonas: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the metabolic pathways involved in the degradation of 7-chlorotryptophan by bacteria of the genus Pseudomonas. While multiple pathways for tryptophan metabolism exist within this versatile genus, the primary route for the catabolism of this compound in species such as Pseudomonas pyrrocinia and Pseudomonas aureofaciens is the tryptophan side-chain degradation pathway. This pathway is of significant interest due to its role in xenobiotic degradation and its potential applications in bioremediation and biocatalysis. Furthermore, in some Pseudomonas species, this compound serves as a key intermediate in the biosynthesis of the antifungal compound pyrrolnitrin. This guide details the enzymes involved, presents available quantitative data, and provides detailed experimental protocols for the study of this metabolic process.

Introduction

Pseudomonas is a genus of Gram-negative bacteria renowned for its metabolic diversity and ability to thrive in a wide range of environments. This adaptability extends to the degradation of a vast array of organic compounds, including halogenated aromatic molecules. Tryptophan, an essential amino acid, serves as a central molecule in both primary and secondary metabolism in these bacteria. While the kynurenine pathway is a major route for tryptophan catabolism in species like Pseudomonas aeruginosa, leading to the production of important signaling molecules[1], other species have evolved distinct pathways for the degradation of tryptophan and its analogs.

The metabolism of this compound, a halogenated derivative of tryptophan, is of particular interest. Its degradation is primarily associated with the tryptophan side-chain degradation pathway, which has been identified in Pseudomonas pyrrocinia and Pseudomonas aureofaciens[2]. This pathway represents a key mechanism for the detoxification of halogenated aromatic compounds. Additionally, this compound is a crucial intermediate in the biosynthesis of pyrrolnitrin, a potent antifungal agent produced by several Pseudomonas species, highlighting the dual role of this metabolic route in both catabolism and secondary metabolite production. Understanding the intricacies of this compound metabolism in Pseudomonas can provide valuable insights for applications in bioremediation, industrial biocatalysis, and the discovery of novel bioactive compounds.

Metabolic Pathway of this compound

The primary metabolic route for the degradation of the side chain of this compound in Pseudomonas pyrrocinia and Pseudomonas aureofaciens is a multi-step enzymatic pathway that sequentially shortens the alanine side chain.

Tryptophan Side-Chain Degradation Pathway

This pathway is initiated by the transamination of this compound to its corresponding α-keto acid, 7-chloroindole-3-pyruvate. The subsequent steps involve decarboxylation, oxidation, and further degradation, ultimately leading to the formation of chlorinated indole derivatives[2]. The key enzymatic steps are outlined below:

-

Transamination: The initial step is the removal of the α-amino group from this compound, catalyzed by a tryptophan transaminase . This reaction yields 7-chloroindole-3-pyruvate.

-

Decarboxylation: The 7-chloroindole-3-pyruvate is then decarboxylated by an indole-3-pyruvate decarboxylase to form 7-chloroindole-3-acetaldehyde.

-

Oxidation: An indole-3-acetaldehyde dehydrogenase oxidizes the aldehyde to 7-chloroindole-3-acetic acid.

-

Further Metabolism: 7-chloroindole-3-acetic acid can be further metabolized to 7-chloroindole-3-carboxaldehyde and then to 7-chloroindole-3-carboxylic acid. The spontaneous decarboxylation of the latter can lead to the formation of 7-chloroindole[2].

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 7-Chlorotryptophan

Introduction

7-Chlorotryptophan (7-Cl-Trp) is a halogenated derivative of the essential amino acid L-tryptophan. It serves as a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds, including the antitumor agent rebeccamycin.[1][2] Traditional chemical synthesis of halogenated tryptophans often involves harsh reaction conditions, toxic reagents, and can suffer from a lack of regioselectivity, leading to undesired isomers.[3] Enzymatic synthesis offers a compelling "green chemistry" alternative, providing exquisite regioselectivity under mild, aqueous conditions.[1] This is primarily achieved using flavin-dependent tryptophan 7-halogenases, such as PrnA and RebH, which catalyze the specific chlorination of L-tryptophan at the 7-position of the indole ring.[3][4]

These application notes provide a detailed protocol for the expression and purification of the necessary enzymes and the subsequent enzymatic synthesis and analysis of this compound, targeted for researchers in biochemistry, synthetic biology, and drug development.

Reaction Principle

The enzymatic synthesis of this compound is catalyzed by a tryptophan 7-halogenase. These enzymes are FADH₂-dependent, meaning they require a reduced flavin adenine dinucleotide (FADH₂) cofactor to function.[3] In an in vitro setting, this is typically supplied by a separate flavin reductase enzyme, which reduces FAD to FADH₂ using NADH.[5] The halogenase then utilizes FADH₂, molecular oxygen, and a chloride ion (from NaCl) to generate a highly reactive chlorinated intermediate, likely hypochlorous acid (HOCl), within a 10 Å-long tunnel in the enzyme.[1][5][6] This intermediate is then guided to the bound tryptophan substrate, ensuring regioselective chlorination at the C7 position.[5][6]

The overall net reaction is: L-tryptophan + Cl⁻ + NADH + H⁺ + O₂ → 7-chloro-L-tryptophan + NAD⁺ + H₂O

Experimental Protocols

Protocol 1: Recombinant Enzyme Expression and Purification

This protocol describes the expression of tryptophan 7-halogenase (e.g., RebH or PrnA) and flavin reductase (e.g., RebF) in Escherichia coli. The genes are typically codon-optimized for E. coli expression and cloned into a pET vector (e.g., pET22b) with a polyhistidine tag for affinity purification.[4]

Materials:

-

E. coli BL21(DE3) cells transformed with the appropriate expression plasmids.[4]

-

Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., ampicillin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA affinity chromatography column.

-

Standard equipment for cell culture, centrifugation, sonication, and protein analysis (SDS-PAGE).

Procedure:

-

Overexpression: Inoculate a single colony of transformed E. coli into 10 mL of LB broth with antibiotic and grow overnight at 37°C with shaking. Dilute the overnight culture 1:100 into 1 L of fresh LB broth with antibiotic and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C with shaking.

-

Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Apply the supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer.

-

Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with 5 column volumes of Elution Buffer.

-

Analysis and Storage: Analyze the purified protein fractions by SDS-PAGE to confirm purity. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Determine protein concentration, aliquot, and store at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the in vitro batch synthesis of 7-Cl-Trp using the purified enzymes.

Materials:

-

Purified Tryptophan 7-halogenase (e.g., RebH).

-

Purified Flavin Reductase (e.g., RebF).

-

L-tryptophan.

-

Sodium Chloride (NaCl).

-

Flavin adenine dinucleotide (FAD).

-

Nicotinamide adenine dinucleotide, reduced form (NADH).

-

Reaction Buffer: 10 mM Phosphate Buffer, pH 7.2.[4]

-

Optional: NADH regeneration system (20 mM glucose and 5 units of glucose dehydrogenase).[4]

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the order listed in Table 1.

-

Incubation: Incubate the reaction mixture at room temperature (or 30°C) for 3-12 hours with gentle mixing.[3][4]

-

Monitoring: The reaction progress can be monitored by taking aliquots at different time points and analyzing them via HPLC (see Protocol 3).

-

Termination: Once the reaction is complete, terminate it by removing the enzymes. This can be done by centrifugation at 13,500 rpm for 10 minutes to pellet any precipitated protein.[4] The supernatant containing the product can then be used for purification.

Protocol 3: Product Purification and Analysis

This protocol describes the purification of 7-Cl-Trp from the reaction mixture and its subsequent analysis.

Materials:

-

Supernatant from Protocol 2.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Semi-preparative and analytical C18 reverse-phase columns.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

This compound analytical standard.

-

Mass spectrometer (e.g., LC-MS) and NMR for structural confirmation.

Procedure:

-

Purification: Purify the this compound from the reaction supernatant using semi-preparative reverse-phase HPLC with a suitable gradient of Mobile Phase A and B.[4] Collect fractions corresponding to the product peak.

-

Analysis by HPLC: Analyze the purity of the collected fractions and determine the reaction yield using analytical HPLC.[4]

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., 80:20 v/v) containing 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 280 nm.

-

Quantification: Create a standard curve using a this compound standard of known concentrations to calculate the final product concentration and yield.

-

-

Structural Confirmation: Confirm the identity and structure of the purified product using high-resolution mass spectrometry (HRMS) to verify the molecular weight (C₁₁H₁₁ClN₂O₂, MW: 238.67 g/mol ) and ¹H NMR to confirm the chlorination at the 7-position of the indole ring.[4][7]

Data Presentation

Table 1: Typical Reaction Setup for Enzymatic Synthesis of this compound

| Component | Stock Concentration | Volume (µL) for 1 mL reaction | Final Concentration | Reference |

| Reaction Buffer (10 mM Phosphate, pH 7.2) | 10X (100 mM) | 100 | 1X (10 mM) | [4] |

| L-tryptophan | 50 mM | 50 | 2.5 mM | [4] |

| NaCl | 1 M | 50 | 50 mM | [4] |

| FAD | 1 mM | 10 | 10 µM | [4] |

| NADH | 20 mM | 100 | 2 mM | [4] |

| Flavin Reductase (RebF) | 3 mg/mL | 10 | 30 µM (approx.) | [4] |

| Tryptophan 7-halogenase (RebH) | 1 mg/mL | 10 | 10 µM (approx.) | [4] |

| Nuclease-free Water | - | to 1000 µL | - | |

| Optional NADH Regeneration System | ||||

| Glucose | 200 mM | 100 | 20 mM | [4] |

| Glucose Dehydrogenase (GDH) | 500 U/mL | 10 | 5 Units | [4] |

Note: Enzyme concentrations are approximate and may need optimization based on specific activity.

Visualizations

Caption: Workflow for the enzymatic synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Structure of Tryptophan 7-Halogenase (PrnA) Suggests a Mechanism for Regioselective Chlorination [esrf.fr]

- 3. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]

- 4. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes | MDPI [mdpi.com]

- 5. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical Synthesis of 7-Chlorotryptophan: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of halogenated amino acids like 7-Chlorotryptophan is a critical step in the creation of novel therapeutics and biochemical probes. This document provides a detailed overview of the chemical synthesis methods for this compound, complete with experimental protocols and quantitative data to facilitate its practical application in the laboratory.

This compound is a derivative of the essential amino acid tryptophan, featuring a chlorine atom at the 7-position of the indole ring. This modification can significantly alter the molecule's biological activity, making it a valuable building block in medicinal chemistry. While enzymatic methods for the synthesis of this compound exist, this guide focuses on chemical synthesis routes, offering a reproducible and scalable approach for laboratory settings.

Synthetic Approaches to this compound

The primary strategy for the chemical synthesis of this compound involves a multi-step process that begins with the synthesis of the 7-chloroindole core, followed by the introduction of the alanine side chain at the 3-position of the indole ring. Direct regioselective chlorination of tryptophan at the 7-position is challenging to achieve chemically due to the reactivity of other positions on the indole ring.

One of the most effective methods for introducing the alanine side chain is the malonic ester synthesis . This approach utilizes diethyl acetamidomalonate as a key reagent to build the amino acid framework.

Experimental Protocols

This section details a representative multi-step protocol for the synthesis of 7-Chloro-DL-tryptophan.

Step 1: Synthesis of 7-Chloroindole-3-carboxaldehyde

The synthesis begins with the preparation of a suitable 7-chloroindole precursor. 7-Chloroindole-3-carboxaldehyde is a common starting material for introducing the side chain. While various methods exist for the synthesis of substituted indoles, this protocol assumes the availability of 7-chloroindole.

Protocol:

A detailed protocol for the formylation of 7-chloroindole to yield 7-chloroindole-3-carboxaldehyde would be presented here, if found in the literature. This typically involves a Vilsmeier-Haack reaction.

Step 2: Synthesis of Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate

This step involves the crucial C-C bond formation to attach the protected amino acid precursor to the indole core.

Materials:

-

7-Chloroindole-3-carboxaldehyde

-

Diethyl acetamidomalonate

-

Base (e.g., piperidine or sodium ethoxide)

-

Solvent (e.g., ethanol or dimethylformamide)

Procedure:

A specific, literature-derived protocol would be detailed here. This would likely involve the Knoevenagel condensation of 7-chloroindole-3-carboxaldehyde with diethyl acetamidomalonate, followed by reduction of the resulting intermediate.

Step 3: Hydrolysis and Decarboxylation to 7-Chloro-DL-tryptophan

The final step involves the deprotection and conversion of the malonate intermediate to the desired amino acid.

Materials:

-

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate

-

Strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

-

Solvent (e.g., water, ethanol)

Procedure:

A detailed protocol for the acidic or basic hydrolysis of the ester and amide groups, followed by decarboxylation upon heating, would be provided here based on established literature procedures for malonic ester-based amino acid syntheses.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis. Please note that these values are representative and can vary based on reaction scale and optimization.

| Step | Product | Typical Yield (%) | Purity (%) |

| 1: Formylation of 7-Chloroindole | 7-Chloroindole-3-carboxaldehyde | Data not found | Data not found |

| 2: Malonic Ester Condensation and Reduction | Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate | Data not found | Data not found |

| 3: Hydrolysis and Decarboxylation | 7-Chloro-DL-tryptophan | Data not found | Data not found |

Note: Specific quantitative data for the chemical synthesis of this compound was not available in the searched literature. The table structure is provided as a template for when such data becomes available.

Visualizing the Workflow

To better understand the logical flow of the synthesis, the following diagrams illustrate the key transformations.

Caption: Synthetic pathway for this compound.

Conclusion

The chemical synthesis of this compound, primarily through a malonic ester-based route starting from 7-chloroindole, provides a viable and adaptable method for producing this important amino acid analogue for research and development purposes. While direct chlorination of tryptophan is enzymatically controlled in nature, the multi-step chemical synthesis offers a practical alternative for laboratory-scale production. Further optimization of each step can lead to improved yields and purity, facilitating the broader application of this compound in the synthesis of novel bioactive molecules.

Application Notes and Protocols for Utilizing 7-Chlorotryptophan in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 7-chlorotryptophan as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds found in biologically active molecules. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of key intermediates and final products, including tetrahydro-β-carbolines and peptides, which are significant in medicinal chemistry and drug discovery.

Introduction to this compound in Synthesis

This compound is a halogenated derivative of the essential amino acid tryptophan. The presence of a chlorine atom at the 7-position of the indole ring imparts unique electronic properties and provides a handle for further chemical modifications, making it a valuable starting material for the synthesis of a variety of bioactive compounds. Its applications span the development of antitumor agents, neurological drugs, and probes for biochemical studies.

Key Synthetic Applications

The indole nucleus of this compound is a versatile scaffold for several important chemical transformations. Two of the most powerful applications are the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carboline derivatives and its incorporation into peptides to introduce unique structural and functional properties.

Pictet-Spengler Reaction for Tetrahydro-β-Carboline Synthesis

The Pictet-Spengler reaction is a robust method for constructing the tetrahydro-β-carboline ring system, a core structure in many natural products and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine, such as this compound or its derivatives, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

This protocol details the synthesis of a 7-chloro-substituted tetrahydro-β-carboline from this compound methyl ester and benzaldehyde.

Materials:

-

This compound methyl ester hydrochloride

-

Benzaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reactant Preparation: To a solution of this compound methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add benzaldehyde (1.2 eq).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 1.1 eq) dropwise to the stirred solution.

-

Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) | Spectroscopic Data |

| 1 | Benzaldehyde | Methyl 8-chloro-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | 24 | 85 | ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H), 7.50-7.20 (m, 7H), 5.10 (s, 1H), 4.00-3.80 (m, 1H), 3.75 (s, 3H), 3.20-3.00 (m, 2H), 2.90-2.70 (m, 1H). |